Futibatinib

Descripción general

Descripción

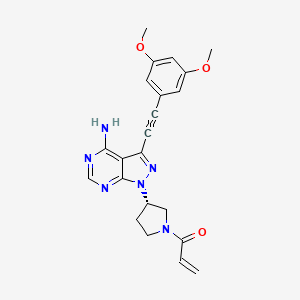

Futibatinib, marketed under the brand name Lytgobi, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1–4. It is primarily used for the treatment of cancers, including cholangiocarcinoma (bile duct cancer), breast cancer, gastric cancer, urothelial cancer, oesophageal cancer, and non-small cell lung cancer . This compound was approved in the USA on September 30, 2022, for the treatment of adult patients with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements .

Métodos De Preparación

Futibatinib is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route involves the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the necessary substituents . The industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic route and reaction conditions are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

Futibatinib undergoes various chemical reactions, including covalent binding to the FGFR kinase domain. This binding involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR . Common reagents used in these reactions include nucleophiles that can form covalent bonds with the target protein. The major product formed from these reactions is the covalently bound FGFR-futibatinib complex, which inhibits FGFR phosphorylation and downstream signaling pathways .

Aplicaciones Científicas De Investigación

Futibatinib has a broad spectrum of scientific research applications, particularly in the field of oncology. It has demonstrated potent, selective antitumor activity against various FGFR-deregulated tumor cell lines, including gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers . This compound is also being studied for its potential use in treating pediatric rhabdomyosarcoma, a type of soft tissue sarcoma . Additionally, this compound has shown synergistic effects when combined with other chemotherapeutic agents, making it a valuable tool in combination therapy research .

Mecanismo De Acción

Futibatinib exerts its effects by selectively and irreversibly inhibiting FGFR1–4. It binds to the FGFR kinase domain by forming a covalent bond with a cysteine residue in the ATP-binding pocket . This binding blocks FGFR phosphorylation and downstream signaling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT pathways . By inhibiting these pathways, this compound decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions, rearrangements, amplifications, and mutations .

Comparación Con Compuestos Similares

Futibatinib is unique among FGFR inhibitors due to its irreversible binding mechanism and broad spectrum of activity against FGFR1–4. Similar compounds include infigratinib, pemigatinib, and erdafitinib, which are also FGFR inhibitors but differ in their binding mechanisms and selectivity . This compound has shown greater potency against drug-resistant FGFR2 mutants compared to reversible FGFR inhibitors . This makes this compound a valuable option for patients with tumors harboring FGFR genomic aberrations that are resistant to other FGFR inhibitors .

Propiedades

IUPAC Name |

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPNCCJPRMIAX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1448169-71-8 | |

| Record name | Futibatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUTIBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)

![Tert-butyl (1R,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8055407.png)

![2-[4-Methoxy-3-(3-methoxy-propoxy)-benzylidene]-3-methylbutyric acid](/img/structure/B8055417.png)

![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B8055430.png)

![(1S,2S,4S,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B8055453.png)